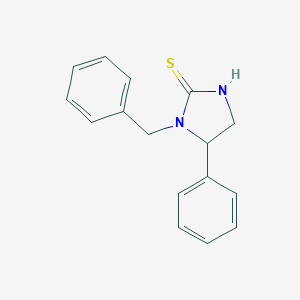

5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione

Description

Properties

IUPAC Name |

1-benzyl-5-phenylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c19-16-17-11-15(14-9-5-2-6-10-14)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLHBNRSNIJRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=S)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940086 | |

| Record name | 1-Benzyl-5-phenyl-4,5-dihydro-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186424-05-5 | |

| Record name | 2-Imidazolidinethione, 5-phenyl-1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186424055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-5-phenyl-4,5-dihydro-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenyl isothiocyanate, followed by cyclization with formaldehyde under acidic conditions. The reaction proceeds as follows:

-

Formation of Intermediate:

- Benzylamine reacts with phenyl isothiocyanate to form an intermediate thiourea derivative.

- Reaction conditions: Room temperature, solvent (e.g., ethanol).

-

Cyclization:

- The intermediate undergoes cyclization in the presence of formaldehyde and an acid catalyst (e.g., hydrochloric acid).

- Reaction conditions: Reflux, solvent (e.g., ethanol).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

-

Oxidation: The sulfur atom in the imidazolidinethione ring can undergo oxidation to form sulfoxides or sulfones.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Conditions: Mild to moderate temperatures, solvent (e.g., dichloromethane).

-

Reduction: The compound can be reduced to form the corresponding imidazolidine.

- Common reagents: Lithium aluminum hydride, sodium borohydride.

- Conditions: Anhydrous conditions, solvent (e.g., tetrahydrofuran).

-

Substitution: The phenyl and phenylmethyl groups can undergo electrophilic aromatic substitution reactions.

- Common reagents: Halogens, nitrating agents.

- Conditions: Varies depending on the substituent being introduced.

Major Products:

- Oxidation products: Sulfoxides, sulfones.

- Reduction products: Imidazolidine derivatives.

- Substitution products: Halogenated, nitrated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex heterocyclic compounds.

- Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

- Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

- Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry:

- Utilized in the development of novel materials with specific electronic or optical properties.

- Employed in the synthesis of polymers and resins with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione exerts its effects varies depending on its application. In antimicrobial research, it is believed to interfere with the synthesis of bacterial cell walls, leading to cell lysis. In anticancer studies, it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of certain enzymes or disruption of cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Oxo-imidazole Derivatives

Compounds such as 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones share a similar imidazole core but replace the thione (C=S) with a carbonyl (C=O) group. This substitution reduces sulfur-mediated reactivity (e.g., nucleophilic thiol interactions) and alters pharmacokinetic properties. Studies show that 5-oxo derivatives exhibit antimicrobial activity against Gram-positive bacteria, suggesting that the thione group in 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione may confer distinct biological interactions, possibly through sulfur-based enzyme inhibition .

Table 1: Key Differences Between Thione and Oxo Derivatives

Isoxazolidine-Imidazole Hybrids

Compounds like 3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(3-nitrophenyl)-3-(2-thienyl)isoxazolidine (Example 7, ) incorporate imidazole moieties into isoxazolidine frameworks. Unlike this compound, these hybrids feature fused heterocyclic systems, enhancing structural rigidity. The nitro and thienyl substituents in isoxazolidines improve antifungal activity, whereas the benzyl and phenyl groups in the target compound may enhance lipophilicity, influencing membrane permeability .

Table 2: Structural and Functional Comparison

Fluorinated Benzimidazoles

Derivatives such as 2-(5-Fluoro-1H-benzimidazol-2-yl)ethylamine () highlight the impact of halogenation. Fluorine atoms increase metabolic stability and bioavailability via electronegative effects and resistance to oxidative degradation.

Biological Activity

5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thione functional group, which is crucial for its biological activity. The presence of both phenyl and phenylmethyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may exert effects through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Effects : Preliminary studies indicate that it may exhibit antimicrobial properties against certain pathogens.

Biological Activity Overview

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutic agents.

Antimicrobial Effects

Research involving the compound's antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests potential use in treating infections caused by resistant bacterial strains.

Anti-inflammatory Mechanisms

In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines in macrophages, thereby reducing inflammation. The modulation of NF-kB signaling was identified as a key pathway through which these effects were mediated.

Summary of Findings

The biological activities of this compound highlight its potential as a therapeutic agent in various medical applications:

- Antiviral : Potential against viral infections.

- Anticancer : Effective against multiple cancer cell lines.

- Antimicrobial : Inhibitory effects on pathogenic bacteria.

- Anti-inflammatory : Modulation of inflammatory responses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Phenyl-1-(phenylmethyl)-2-imidazolidinethione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of S-amino acids with phenyl isothiocyanate in a mixed solvent system (e.g., Et3N/DMF-H2O) under reflux . Key parameters include:

- Temperature : Elevated temperatures (~323–373 K) accelerate ring closure but may increase side reactions.

- Catalyst : Base catalysts like triethylamine or sodium hydride improve nucleophilic attack efficiency .

- Workup : Precipitation with cold water followed by recrystallization (e.g., ethanol) enhances purity .

- Yield Optimization : Pilot-scale trials with Design of Experiments (DoE) can identify interactions between variables (e.g., molar ratios, solvent polarity) .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural elucidation and purity assessment?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regioselectivity and substituent positions via coupling patterns (e.g., imidazolidinethione protons at δ 3.4–4.0 ppm) .

- FTIR : Detect C=S stretching vibrations (~1085 cm<sup>-1</sup>) and aromatic C=C bonds (~1590–1610 cm<sup>-1</sup>) .

- HPLC-MS : Quantify purity (>95%) and identify byproducts (e.g., unreacted phenyl isothiocyanate) using reverse-phase C18 columns and ESI ionization .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic attack on phenyl isothiocyanate) .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and competing pathways, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics and selectivity .

Q. What strategies resolve contradictions in reported biological activity data for imidazolidinethione derivatives?

- Methodological Answer :

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MIC tests for antimicrobial activity) to distinguish intrinsic activity from assay-specific artifacts .

- Metabolic Stability Studies : Use liver microsomes to evaluate whether discrepancies arise from differential metabolic degradation .

- Molecular Docking : Compare binding poses in target proteins (e.g., bacterial enzymes) to identify structural determinants of activity divergence .

Q. How can the compound’s reactivity be leveraged to design derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Functional Group Tuning : Replace the phenylmethyl group with fluorinated or heteroaromatic moieties to modulate lipophilicity and target engagement .

- Click Chemistry : Introduce triazole or thiazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for improved solubility .

- Prodrug Strategies : Mask the thione group as a thioether to enhance bioavailability, with enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.